1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core. Its structure includes:
- 1-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 1, contributing electron-donating properties.
- 3-Oxo group: A ketone at position 3, which may influence hydrogen bonding and metabolic stability.
- 4-Carbonitrile: A nitrile group at position 4, often associated with enhanced binding affinity and polarity.
This compound belongs to a class of molecules studied for antimicrobial, antitumor, and antioxidant activities due to the pyrido[1,2-a]benzimidazole scaffold’s versatility in interacting with biological targets .
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3O2/c1-24-13-8-6-12(7-9-13)17-10-18(23)14(11-20)19-21-15-4-2-3-5-16(15)22(17)19/h2-9,17,23H,10H2,1H3 |
InChI Key |
WNHYYKIXRIZHJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C3=NC4=CC=CC=C4N23)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key analogs and their substituents, biological activities, and physicochemical properties:
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., 4-Fluoro, 4-Bromo) : Enhance antimicrobial and antioxidant activities. For example, bromophenyl derivatives in showed 79.05% antioxidant activity, comparable to ascorbic acid (82.71%) .
- Methoxy Groups (e.g., 4-Methoxyphenyl) : Improve solubility and metabolic stability but may reduce potency compared to halogenated analogs .
Synthetic Efficiency: Fluorinated analogs (e.g., 3i) achieved 91% yield via ethanol/DMF recrystallization, suggesting efficient synthesis . Thiomethyl derivatives (e.g., 3j) require specialized handling due to sulfur reactivity, complicating scale-up .
Spectroscopic Trends :
- $^1$H NMR : Methyl groups (δ=2.34 ppm) and aromatic protons (δ=7.04–8.58 ppm) are consistent across derivatives .
- $^{19}$F NMR : Fluorinated compounds exhibit distinct shifts (e.g., δ=-116.2 ppm for 3i) .
Molecular Docking Insights :
- Bromophenyl and fluorobenzyl groups in analogs showed high binding affinity to bacterial proteins (e.g., Staphylococcus aureus), correlating with experimental MIC values .
Research Findings and Implications
- Antimicrobial Activity : Fluorinated and brominated derivatives demonstrate superior activity against MDR-TB and Gram-positive bacteria, likely due to enhanced electrophilic interactions .
- Antioxidant Potential: Hydroxyl-methoxyphenyl substituents (as in ) significantly boost radical scavenging, suggesting the target compound’s 4-methoxyphenyl group may offer moderate activity .
- ADMET Considerations: Thiomethyl and aminoalkyl substituents (e.g., and ) may improve bioavailability but require toxicity profiling .
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